Home > Products > Screening Compounds P68381 > Lercanidipine Impurity A
Lercanidipine Impurity A - 74936-74-6

Lercanidipine Impurity A

Catalog Number: EVT-1477737
CAS Number: 74936-74-6
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lercanidipine Impurity A is a specified impurity of Lercanidipine Hydrochloride, a calcium channel blocker used as an antihypertensive drug. [] This impurity arises during the synthesis process of Lercanidipine Hydrochloride and its presence can impact the quality and efficacy of the final drug product. Therefore, its identification, characterization, and control are crucial in pharmaceutical development and manufacturing. [, ]

Overview

Lercanidipine Impurity A is a chemical compound associated with the pharmaceutical agent lercanidipine, which is primarily used as an antihypertensive medication. This impurity is significant in the context of drug formulation and quality control, as impurities can affect the efficacy and safety of pharmaceutical products. The compound has a CAS number of 74936-74-6 and is classified under organic compounds, specifically as a dihydropyridine derivative.

Source and Classification

Lercanidipine Impurity A is derived from the synthesis processes of lercanidipine hydrochloride, a calcium channel blocker used to treat hypertension. The impurity arises during the synthetic routes employed in producing the active pharmaceutical ingredient. It falls under the classification of pharmaceutical impurities, which are substances that are not the intended active ingredient but may be present due to various synthesis methods.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lercanidipine Impurity A involves multiple steps:

  1. Preparation of Parent Nucleus: The synthesis begins with commercially available starting materials, including 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylic acid and ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
  2. Reagents Used: Key reagents include sulfur oxychloride, dimethylformamide, sodium hydroxide, and various organic solvents such as dichloromethane.
  3. Reaction Conditions: The reaction typically occurs under nitrogen protection at controlled temperatures (0°C to 10°C) to ensure proper reaction conditions and minimize side reactions.

The detailed steps include:

  • Step 1: Protection of carboxylic acid groups.
  • Step 2: Reduction of nitro groups to amines.
  • Step 3: Coupling reactions to form the desired product.
  • Step 4: Deprotection and purification through recrystallization from solvent mixtures .
Molecular Structure Analysis

Structure and Data

Lercanidipine Impurity A has a molecular formula of C19H22N2O6C_{19}H_{22}N_{2}O_{6} and a molecular weight of 374.4 g/mol. Its structure features a dihydropyridine core with various functional groups that contribute to its chemical properties. The compound's structural integrity is crucial for understanding its reactivity and interactions in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Lercanidipine Impurity A undergoes several important chemical reactions:

  • Oxidation: The nitro group present can be oxidized further under specific conditions.
  • Reduction: The nitro group can also be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution: Ester groups in the compound can participate in nucleophilic substitution reactions with hydroxide ions or amines .

These reactions are essential for modifying the compound for various applications or for further synthetic routes.

Mechanism of Action

Lercanidipine itself functions primarily as a calcium channel blocker. By blocking L-type calcium channels in vascular smooth muscle cells, it leads to vasodilation and a consequent reduction in blood pressure. Although Lercanidipine Impurity A does not have a defined therapeutic action like its parent compound, understanding its presence is vital for ensuring the safety and efficacy of lercanidipine formulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties of Lercanidipine Impurity A include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dichloromethane but may have limited solubility in water.
  • Stability: Stability under various conditions is crucial for maintaining its integrity during storage and formulation processes.

These properties are important for determining how the impurity behaves in pharmaceutical formulations .

Applications

Scientific Uses

Lercanidipine Impurity A is primarily utilized in pharmaceutical research and development contexts. Its significance lies in:

  • Quality Control: Monitoring levels of impurities during the production of lercanidipine to ensure compliance with pharmacopoeial standards.
  • Analytical Chemistry: Used as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC) for purity testing.
  • Research Studies: Investigating the effects of impurities on drug efficacy and safety profiles.

In essence, while Lercanidipine Impurity A does not have direct therapeutic applications, its role in ensuring drug quality cannot be overstated .

Introduction to Lercanidipine Impurity A

Chemical Identity and Structural Characterization of Lercanidipine Impurity A

Lercanidipine Impurity A, chemically designated as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester (IUPAC name), is a defined process-related impurity and degradation product of the antihypertensive drug lercanidipine hydrochloride. This compound bears the CAS Registry Number 74936-74-6 and shares the dihydropyridine core structure of the parent drug while exhibiting distinct esterification patterns [3]. Its molecular formula is C₁₉H₂₂N₂O₆, corresponding to a molecular weight of 374.39 g/mol, with an accurate mass of 374.1478 Da [7]. The structural divergence from lercanidipine hydrochloride (C₃₆H₄₂ClN₃O₆) lies in the absence of the complex 3,3-diphenylpropyl-methylamino side chain, replaced instead by a simpler 1-methylpropyl ester group at the C3 position [7].

Table 1: Fundamental Molecular Properties of Lercanidipine Impurity A

PropertyValue
CAS Registry Number74936-74-6
Molecular FormulaC₁₉H₂₂N₂O₆
Molecular Weight374.39 g/mol
Accurate Mass374.1478 Da
SMILES NotationCCC(C)OC(=O)C1=C(C)NC(=C(C1c2cccc(c2)N+[O-])C(=O)O)C
InChI KeyZOSMHHVXWYODPQ-UHFFFAOYSA-N

Spectroscopic characterization confirms the presence of diagnostic functional groups:

  • UV-Vis Spectroscopy: Exhibits strong absorption at λ~220 nm due to the conjugated dihydropyridine ring and nitroaromatic system, aligning with detection wavelengths used in HPLC methods [2] [8].
  • Mass Spectrometry: LC-ESI-MS/MS analysis reveals characteristic fragment ions at m/z 328 [M-COOC₃H₇]⁺ and m/z 238 [M-C₅H₈O₂-NO₂]⁺, providing structural confirmation [4].
  • Chromatographic Differentiation: Elutes distinctly from structurally similar impurities like Lercanidipine Impurity B (ethyl methyl ester variant, CAS 39562-70-4) in reversed-phase systems due to altered lipophilicity [7].

Role of Impurities in Pharmaceutical Quality Control: Regulatory and Pharmacopeial Perspectives

Pharmaceutical impurities are chemically defined as substances that lack therapeutic properties but may influence drug safety, efficacy, or stability. International regulatory frameworks—primarily the ICH Q3A-Q3D guidelines—mandate strict identification, quantification, and control of impurities exceeding threshold levels (typically 0.10% for new drug substances) [2] [6]. Lercanidipine Impurity A falls under the category of "specified impurities," requiring rigorous analytical monitoring throughout the drug lifecycle due to its established occurrence in synthetic processes and stability studies [2].

Pharmacopeial standards enforce strict limits for this impurity:

  • European Pharmacopoeia (EP): Sets an identification threshold of 0.10% and qualification threshold of 0.15% for lercanidipine-related substances [3].
  • United States Pharmacopeia (USP): Requires adherence to general chapter <1086> for impurity profiling, with analytical procedures validated per <1225> [8].

Table 2: Regulatory Thresholds and Pharmacopeial Requirements for Lercanidipine Impurity A

Regulatory AspectRequirement
ICH Identification Threshold≥0.10% of drug substance
ICH Qualification Threshold≥0.15% of drug substance
Typical Specification Limit≤0.20% in final product
EP Reference StandardRequires certified impurity standards
Analytical ValidationPer ICH Q2(R1) for specificity, accuracy, precision

Stability-indicating methods are essential for monitoring Impurity A during storage and distribution. As demonstrated in forced degradation studies, lercanidipine formulations are susceptible to photolytic and hydrolytic degradation, generating Impurity A under stress conditions. Regulatory submissions must include data demonstrating method specificity toward Impurity A amidst degradation products like oxidized derivatives or ester hydrolysis compounds [2] [8].

Significance of Studying Lercanidipine Impurity A in Drug Development

Synthetic Origin and Process Control

Impurity A arises primarily during the esterification step of lercanidipine synthesis. Incomplete reaction or transesterification involving 1-methylpropyl alcohol leads to its formation. Its levels serve as a critical process parameter (CPP), reflecting optimization of reaction stoichiometry, temperature control, and catalyst efficiency [7]. Process analytical technology (PAT) tools monitor its generation in real-time, enabling immediate corrective actions during manufacturing.

Stability Implications and Degradation Pathways

As a degradation marker, Impurity A emerges under specific stress conditions:

  • Photolytic Stress: Exposure to UV-A radiation (xenon arc lamp) generates Impurity A via side-chain cleavage, with degradation rates influenced by solvent polarity (higher in ethanol/PBS vs. ethanol alone) [4].
  • Hydrolytic Conditions: Although less susceptible than ester impurities, alkaline hydrolysis (0.1N NaOH) can generate it through ester exchange reactions [8].

Table 3: Degradation Conditions Generating Lercanidipine Impurity A

Stress ConditionDegradation RatePrimary Mechanism
UV-A Radiation (315–400 nm)~10–15% over 72 hrsPhotolytic side-chain cleavage
0.1N NaOH (50°C)<7% over 60 minsEster hydrolysis/exchange
3% H₂O₂ (80°C)~15% over 60 minsOxidative dealkylation
Solid-state photolysis<10% over 72 hrsSurface-mediated cleavage

Analytical Method Development Challenges

Detecting and quantifying Impurity A demands high-resolution separation techniques due to co-elution risks with structurally similar impurities. The RRLC method developed by Agilent (Zorbax SB C18 column, 1.8 µm) achieves baseline separation within 10 minutes using a phosphate buffer (pH 3.5)-acetonitrile gradient, with Impurity A resolution ≥2.0 from nearest neighbors [2]. Method validation parameters for Impurity A analysis typically demonstrate:

  • Linearity: R² > 0.999 over 0.01–3.0 µg/mL
  • LOQ/LOD: 0.03 µg/mL and 0.01 µg/mL, respectively
  • Accuracy: 98.5–101.3% recovery at specification levels [2] [8]

SynZeal and TRC provide pharmacopeial-grade Impurity A reference standards (Catalog: SZ-L004002, TRC-L179015-100MG) essential for method validation and regulatory compliance [3].

Properties

CAS Number

74936-74-6

Product Name

Lercanidipine Impurity A

IUPAC Name

5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)

InChI Key

SDBFEXFBUQTLEU-UHFFFAOYSA-N

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.